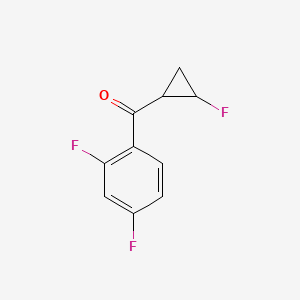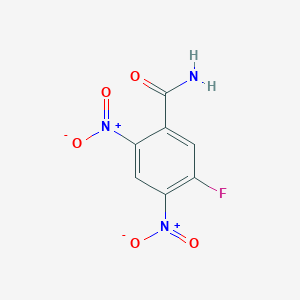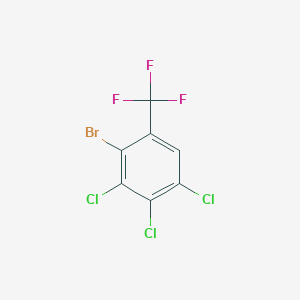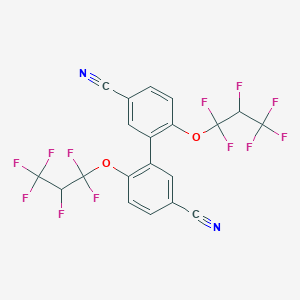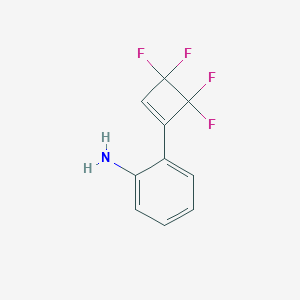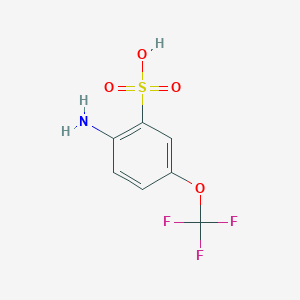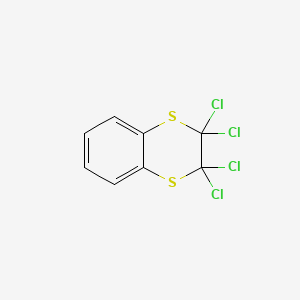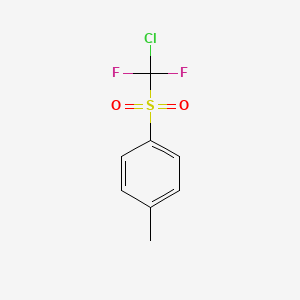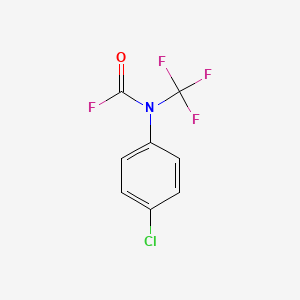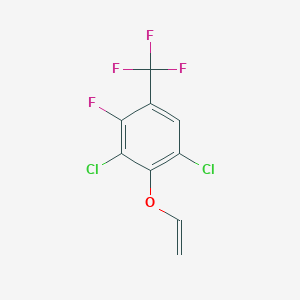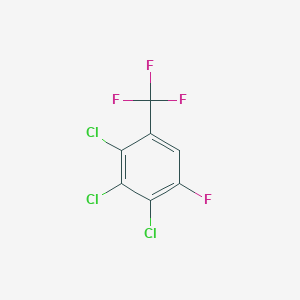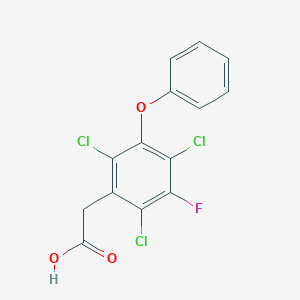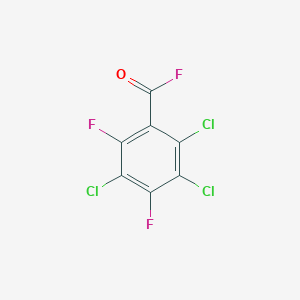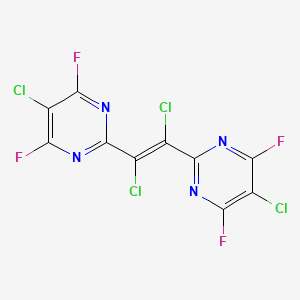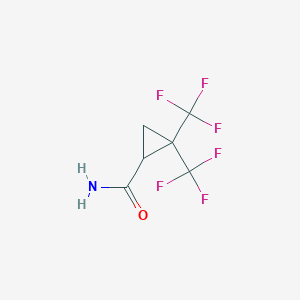
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide (BTCA) is a cyclic amide compound used in a wide range of scientific research applications. It is a colorless, water-soluble, and non-toxic compound that has been used in a variety of biochemical and physiological studies. BTCA has been used in the synthesis of other compounds, as well as in the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions. The compound has been found to be an effective inhibitor of several enzymes, including thymidylate synthase and dihydrofolate reductase. Additionally, BTCA has been used to study the mechanisms of action of several drugs, including antiretroviral drugs and cancer chemotherapeutic agents.
Applications De Recherche Scientifique
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, as well as in the study of enzyme kinetics, protein-ligand interactions, and drug-target interactions. Additionally, this compound has been used to study the mechanisms of action of several drugs, including antiretroviral drugs and cancer chemotherapeutic agents.
Mécanisme D'action
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide has been found to be an effective inhibitor of several enzymes, including thymidylate synthase and dihydrofolate reductase. The compound binds to the active sites of these enzymes and blocks their activity, thus inhibiting the enzymes’ ability to catalyze their respective reactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In studies involving cells, this compound has been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which can damage cells and lead to a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide in laboratory experiments is its low toxicity and water solubility, which makes it safe to use and easy to handle. Additionally, this compound is a relatively inexpensive compound and is readily available from chemical suppliers. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has been found to be a relatively weak inhibitor of some enzymes, and it can be difficult to obtain consistent results when using the compound in enzyme kinetic studies.
Orientations Futures
The potential applications of 2,2-Bis(trifluoromethyl)cyclopropanecarboxamide are numerous and varied. In the future, this compound could be used in the development of new drugs and drug targets, as well as in the study of protein-ligand interactions and enzyme kinetics. Additionally, this compound could be used to study the effects of various compounds on cell growth, apoptosis, and reactive oxygen species production. Finally, this compound could be used in the development of new compounds for use in drug discovery and in the development of new therapeutic agents.
Méthodes De Synthèse
2,2-Bis(trifluoromethyl)cyclopropanecarboxamide can be synthesized by the reaction of 2-chloro-2-trifluoromethylcyclopropanecarboxylic acid with an amine base, such as triethylamine, in the presence of a catalyst, such as a tertiary amine or a Lewis acid. The reaction proceeds at room temperature and yields a colorless, water-soluble compound.
Propriétés
IUPAC Name |
2,2-bis(trifluoromethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO/c7-5(8,9)4(6(10,11)12)1-2(4)3(13)14/h2H,1H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSKXPNEYWGJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

